molecular formula C18H24O2 B12599813 5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene CAS No. 871978-79-9

5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene

Katalognummer: B12599813
CAS-Nummer: 871978-79-9
Molekulargewicht: 272.4 g/mol
InChI-Schlüssel: VAGHQKRLIKIQAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene is a chemical compound with the molecular formula C18H24O2 It is known for its unique structure, which includes a methoxyphenoxy group attached to an octahydro-1H-4,7-methanoindene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxyphenol with a suitable alkylating agent to form the 4-methoxyphenoxy group. This intermediate is then reacted with an octahydro-1H-4,7-methanoindene derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

Wissenschaftliche Forschungsanwendungen

5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene is unique due to its combined structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies .

Eigenschaften

CAS-Nummer

871978-79-9

Molekularformel

C18H24O2

Molekulargewicht

272.4 g/mol

IUPAC-Name

8-[(4-methoxyphenoxy)methyl]tricyclo[5.2.1.02,6]decane

InChI

InChI=1S/C18H24O2/c1-19-14-5-7-15(8-6-14)20-11-13-9-12-10-18(13)17-4-2-3-16(12)17/h5-8,12-13,16-18H,2-4,9-11H2,1H3

InChI-Schlüssel

VAGHQKRLIKIQAF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)OCC2CC3CC2C4C3CCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.